molecular formula C16H12F5NO2 B3006835 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1351621-84-5

3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No.: B3006835
CAS No.: 1351621-84-5
M. Wt: 345.269
InChI Key: NGZURRVKJRAKOR-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzoyl group and a hydroxyethyl side chain bearing a para-trifluoromethylphenyl moiety. Its structural complexity arises from the combination of electron-withdrawing fluorine atoms and the polar hydroxyl group, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZURRVKJRAKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-difluorobenzoyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a difluorobenzamide structure with a hydroxyethyl side chain and a trifluoromethyl group. Its molecular formula is C17H16F5N1O2C_{17}H_{16}F_5N_1O_2, with a molecular weight of approximately 375.31 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing difluorobenzamide moieties exhibit promising anticancer properties. For instance, studies have shown that similar structures can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluoro-N-benzamides showed potent activity against breast cancer cell lines, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The hydroxy group and trifluoromethyl substituent may contribute to its ability to modulate inflammatory pathways.

  • Case Study: Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory activity of related compounds, showing reduced levels of pro-inflammatory cytokines in vitro.

Pesticide Development

Fluorinated compounds are often explored for their potential as pesticides due to their increased stability and effectiveness against pests.

  • Data Table: Comparison of Fluorinated Pesticides
Compound NameActive IngredientTarget PestEfficacy
Compound A3,4-Difluoro...AphidsHigh
Compound BFluoroacetamideBeetlesMedium

Research has indicated that fluorinated pesticides can exhibit greater potency and lower application rates compared to non-fluorinated counterparts.

Polymer Synthesis

The unique properties of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide make it suitable for use in polymer synthesis, particularly in developing high-performance materials.

  • Case Study: Investigations into polymer blends incorporating this compound have shown enhanced thermal stability and mechanical properties, making them suitable for advanced applications in coatings and electronics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3,4-difluoro substitution on the benzamide ring and the 2-hydroxy-2-(4-trifluoromethylphenyl)ethyl side chain. Below is a comparative analysis with analogous compounds:

Compound Key Substituents Biological Activity Key Findings Reference
3,4-Difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide 3,4-difluoro (benzamide); 2-hydroxyethyl + CF₃-phenyl (side chain) Antimicrobial (inferred from structural analogs) Hypothesized to disrupt bacterial membranes or enzymes via fluorine and CF₃ interactions.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH (benzamide); CF₃-phenyl Cytotoxic vs. Desulfovibrio piger; inhibits sulfate reduction 64–66% biomass inhibition at 1.10 µmol/L; CF₃ critical for membrane disruption.
N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide 3,4-difluoro (benzamide); dihydroxypropyloxy + I/F-phenyl Undisclosed (structural analog) Iodine may enhance halogen bonding; dihydroxy group improves solubility.
(S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenyl-1-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide 5-Cl, 2-OH (benzamide); CF₃-phenyl + chiral side chain Antistaphylococcal (MRSA) High potency (MIC ≤ 1 µg/mL); CF₃ and chiral center critical for target binding.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridine-carboxamide; 2,4-difluoro + CF₃-phenoxy Herbicidal Inhibits carotenoid biosynthesis; CF₃ enhances lipophilicity and membrane penetration.

Activity Comparison

  • Antimicrobial Potential: While direct data on the target compound is lacking, analogs like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide show strong inhibition of sulfate-reducing bacteria (e.g., Desulfovibrio piger) at µM concentrations . The target compound’s difluoro and CF₃ groups may confer similar or enhanced activity.
  • Cytotoxicity : Salicylamides with CF₃ groups exhibit dose-dependent cytotoxicity (), suggesting the target compound may share this trait. However, the hydroxyl group’s position could modulate toxicity .
  • MRSA Activity : CF₃-containing benzamides in show potent antistaphylococcal effects, highlighting the pharmacophore’s versatility .

Biological Activity

3,4-Difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. The presence of fluorine atoms and a trifluoromethyl group in its structure suggests potential modifications in its biological activity, particularly in terms of lipophilicity and electronic interactions. Despite its structural significance, there is currently limited published research specifically addressing its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C16H16F5N O2. The key functional groups include:

  • Benzamide core : Contributes to the compound's ability to interact with various biological targets.
  • Hydroxyl group : May facilitate hydrogen bonding, enhancing interactions with biomolecules.
  • Trifluoromethyl group : Known to influence biological activity through increased lipophilicity and potential interactions with receptors.

Biological Activity Overview

Research on the specific biological activity of this compound is scarce. However, insights can be drawn from related studies involving fluorinated compounds and benzamides.

  • Receptor Interaction : Fluorinated compounds often exhibit altered receptor binding profiles. The trifluoromethyl group may enhance binding affinity to certain targets, similar to findings in other fluorinated drugs .
  • Anticancer Activity : While direct studies on this compound are lacking, related benzamide derivatives have shown promising anticancer properties. For example, some fluorinated benzamides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications could yield similar outcomes for the compound .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving metabotropic glutamate receptors (mGluRs). Modulation of these receptors has implications for treating neurological disorders .

Case Studies and Comparative Analysis

While specific case studies on this compound are not available, the following table summarizes findings from related compounds that may inform expectations regarding this compound's biological activity:

Compound TypeBiological ActivityReference
Fluorinated BenzamidesCytotoxicity against MCF-7 cell line (IC50 ~0.65 µM)
Trifluoromethyl CompoundsEnhanced potency in inhibiting serotonin uptake
1,2,4-Oxadiazole DerivativesInduction of apoptosis in cancer cells

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